molecular formula C20H19NO5S B3902711 dimethyl 2-{[(2E)-3-phenylprop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

dimethyl 2-{[(2E)-3-phenylprop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

Cat. No.: B3902711
M. Wt: 385.4 g/mol
InChI Key: MABMIEMRTWXWIK-DHZHZOJOSA-N
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Description

Dimethyl 2-{[(2E)-3-phenylprop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a heterocyclic organic compound featuring a cyclopenta[b]thiophene core fused with a dihydro ring system. The molecule is substituted at the 2-position with an (E)-configured cinnamamide group and at the 3- and 4-positions with methyl ester moieties. Its molecular formula is C₂₃H₂₁NO₅S, with a monoisotopic mass of 423.114 Da. The compound’s structure is characterized by conjugated π-systems from the thiophene and cinnamamide groups, which may contribute to its electronic and photophysical properties.

Properties

IUPAC Name

dimethyl 2-[[(E)-3-phenylprop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5S/c1-25-19(23)13-9-10-14-16(13)17(20(24)26-2)18(27-14)21-15(22)11-8-12-6-4-3-5-7-12/h3-8,11,13H,9-10H2,1-2H3,(H,21,22)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABMIEMRTWXWIK-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=C1C(=C(S2)NC(=O)C=CC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1CCC2=C1C(=C(S2)NC(=O)/C=C/C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-{[(2E)-3-phenylprop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-{[(2E)-3-phenylprop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles (e.g., halogens, alkylating agents). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperature, pressure, and pH .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, ethers, or amines .

Scientific Research Applications

Dimethyl 2-{[(2E)-3-phenylprop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: It is explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: It is used in the development of new materials, such as polymers, coatings, and electronic devices.

Mechanism of Action

The mechanism of action of dimethyl 2-{[(2E)-3-phenylprop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that mediate its biological effects. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of cyclopenta[b]thiophene derivatives functionalized with acrylamide and ester groups. Below is a detailed comparison with structurally related analogs:

Structural Analog: Ethyl 2-{[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

  • Molecular Formula: C₂₁H₂₃NO₅S
  • Monoisotopic Mass: 401.130 Da
  • Key Differences: Substituents: The phenyl group in the target compound is replaced with a 3,4-dimethoxyphenyl group in the analog.
  • The ethyl ester may confer higher lipophilicity than methyl esters, affecting membrane permeability in biological systems .

Spectral and Reactivity Comparisons

  • NMR Analysis :

    • In analogs with similar cyclopenta[b]thiophene scaffolds, NMR data (e.g., chemical shifts in regions A and B) reveal that substituents significantly alter the electronic environment of the core structure. For example, methoxy or ester groups induce downfield shifts in adjacent protons due to electron-withdrawing effects .
    • The (E)-configuration of the acrylamide group in the target compound is critical for maintaining planarity, which influences conjugation and reactivity .
  • Reactivity in Lumping Strategies :

    • Compounds with similar backbone structures (e.g., cyclopenta[b]thiophene derivatives) are often grouped using lumping strategies to predict their behavior in chemical reactions. For instance, substituents like esters or aryl groups dictate reactivity patterns in oxidation or nucleophilic substitution reactions .

Crystallographic and Computational Studies

  • Structural Determination :
    • The target compound’s analogs have been characterized using crystallographic software like SHELXL and visualized via ORTEP-3 , which are standard tools for refining small-molecule structures and generating thermal ellipsoid plots .
    • Computational models suggest that the dihydrocyclopenta[b]thiophene core adopts a puckered conformation, reducing steric strain between the ester and acrylamide groups .

Pharmacological Potential

  • The dimethyl ester variant may exhibit altered pharmacokinetics due to differences in metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dimethyl 2-{[(2E)-3-phenylprop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
dimethyl 2-{[(2E)-3-phenylprop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

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